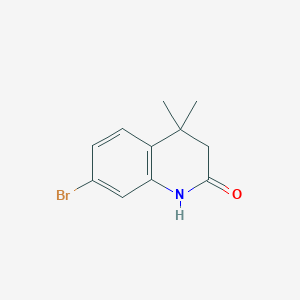

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

概要

説明

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H12BrNO

- CAS Number : 185316-44-3

- Molecular Weight : 256.12 g/mol

- PubChem CID : 19963707

1. Antioxidant Activity

Research indicates that compounds with a similar structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the quinolinone core to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for neuroprotective effects against oxidative stress-related diseases.

2. Inhibition of Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is significant in the context of Alzheimer's disease treatment. Studies have shown that derivatives of quinolinones can effectively inhibit AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

- Monoamine Oxidases (MAOs) : Compounds structurally related to this compound have demonstrated potent inhibition against MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters. The IC50 values for these interactions indicate strong binding affinities that could be leveraged for antidepressant therapies .

3. Antimicrobial Activity

Several studies have reported antimicrobial properties for quinolinone derivatives. The presence of halogen substitutions, such as bromine in this compound, enhances its interaction with microbial targets:

| Microbe | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 16 |

| Escherichia coli | Weak Activity | >64 |

| Enterococcus faecium | Moderate Activity | 16 |

These findings suggest that the compound could be explored further for developing new antimicrobial agents .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of related quinolinone derivatives indicated that they can cross the blood-brain barrier (BBB) effectively and exhibit low cytotoxicity at therapeutic concentrations. The study highlighted the potential use of these compounds in treating neurodegenerative diseases by enhancing cholinergic signaling through AChE inhibition .

Anticancer Activity Evaluation

In vitro studies have shown that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines including pancreatic and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases .

科学的研究の応用

Neuroprotective Applications

Mechanism of Action

The compound has shown potential as a neuroprotective agent primarily through its ability to inhibit acetylcholinesterase (AChE). AChE inhibition is crucial for enhancing cholinergic signaling, which is often compromised in neurodegenerative diseases like Alzheimer's disease. Studies have indicated that derivatives of quinolinones can effectively inhibit AChE, suggesting therapeutic applications in treating cognitive decline associated with such disorders .

Research Findings

A study highlighted that related quinolinone derivatives can cross the blood-brain barrier (BBB) effectively while exhibiting low cytotoxicity at therapeutic doses. This property is essential for developing treatments aimed at neurodegenerative diseases.

Antioxidant Activity

Biological Significance

Compounds similar to 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant antioxidant properties. The quinolinone core is capable of scavenging free radicals and inhibiting lipid peroxidation, which is vital for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Activity Profile

The presence of bromine in the compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have reported varying degrees of antimicrobial activity against different strains:

| Microbe | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Activity | 16 |

| Escherichia coli | Weak Activity | >64 |

| Enterococcus faecium | Moderate Activity | 16 |

These findings suggest that further exploration could lead to effective treatments for bacterial infections.

Anticancer Activity

In Vitro Studies

Research has indicated that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines, including pancreatic and colon cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases .

Synthesis and Chemical Properties

Molecular Characteristics

The molecular formula for this compound is C11H12BrNO with a molecular weight of 254.12 g/mol. Its synthesis routes are being actively researched to optimize yields and enhance biological activity.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization for downstream applications in medicinal chemistry.

Mechanistic Insight :

- The bromine atom acts as a leaving group, facilitating substitution with nucleophiles like alkoxy or chloride ions.

- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives | 65–85% |

Key Observations :

- The bromine atom couples efficiently with boronic acids under Suzuki conditions.

- Methyl groups at the 4-position remain inert, preserving the dihydroquinoline core .

Oxidation Reactions

The dihydroquinoline ring undergoes oxidation to form fully aromatic quinoline derivatives.

| Reaction Type | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aromatization | O₂, CuCl₂ | 120°C, 24h | 7-Bromo-4,4-dimethylquinolin-2(1H)-one | 58% |

Structural Impact :

- Oxidation eliminates the 3,4-dihydro moiety, increasing aromaticity and altering electronic properties.

Reductive Transformations

Selective reduction of the ketone group modifies the scaffold’s pharmacophoric features.

| Reaction Type | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2-ol | 82% |

Applications :

- The alcohol product serves as an intermediate for esterification or etherification.

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis via intramolecular cyclization.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactam Formation | PPA, 150°C | Fused tricyclic lactam | 70% |

Significance :

- Cyclization expands the compound’s utility in synthesizing polycyclic bioactive molecules.

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C7-Br | High | Substitution, Cross-coupling |

| C2-Ketone | Moderate | Reduction, Oxidation |

| C4-Methyl | Low | Inert under standard conditions |

特性

IUPAC Name |

7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONCRQWDVQJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601516 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-44-3 | |

| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。